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CEP131 Human Pre-designed
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Cat. No.: B15541409

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Centrosomal Protein
131 (CEP131), a key regulator of cellular division and stress responses. This document details
its alternative names, summarizes key quantitative data, provides detailed experimental
protocols for its study, and visualizes its critical signaling pathways.

Nomenclature and Aliases of the CEP131 Gene

The gene officially known as CEP131 has been identified and described in the literature under
several alternative names and aliases. A clear understanding of this nomenclature is crucial for
comprehensive literature searches and data integration.
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Category Name/Alias Source
Official Symbol CEP131 HGNCJ[1]
Full Name Centrosomal Protein 131 GeneCards
Alias AZI1 GeneCards, UniProt[2]
) GeneCards, UniProt[2],
Alias KIAA1118
Ensembl[3]
Alias AZ1 GeneCards, Wikipedia[4]
Alias ZAl Wikipedia[4]
o 5-Azacytidine-Induced Protein ]
Descriptive Name 1 UniProt[2]
o Centrosomal Protein of 131
Descriptive Name NCBI[5]
kDa
o Pre-Acrosome Localization ]
Descriptive Name ) UniProt[2]
Protein 1
Previous Symbol AZI1 GeneCards

Quantitative Data Summary

This section presents key quantitative findings from studies on CEP131 function, offering
insights into its regulatory impact.
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Experimental

. Finding Cell Type Reference
Condition
~1.5-fold increase in
CEP131 STIL and PIk4 signal
) ) ] u20s
Overexpression intensity at the
centriole.
~10% increase in
CEP131 centriole and
) u20s [5]
Overexpression centrosome
amplification.
Moderate decrease in
siRNA-mediated )
the proportion of cells u20s [5]

CEP131 knockdown
with four centrioles.

>84% of cellsin S
) phase failed to
CEP131 depletion ) HelLa [6]
properly duplicate

their centrioles.

Near elimination of

Loss of Pericentrin CEP131 signal at the
) u20s [5]
(PCNT) centrosome and its
vicinity.

Signaling Pathways Involving CEP131

CEP131 is a critical node in at least two major signaling pathways: the Plk4-mediated
centrosome duplication pathway and the p38-MK2-mediated stress response pathway.

CEP131 in Plk4-Mediated Centrosome Duplication

CEP131 acts as a scaffold and substrate for Polo-like kinase 4 (PIk4), the master regulator of
centriole duplication.[3][4][7][8] Phosphorylation of CEP131 by PIk4 is a key step in the
recruitment and stabilization of STIL, another crucial protein for centriole assembly.[3][8] This
cascade ensures the timely and accurate duplication of centrosomes.
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Caption: PIk4 phosphorylates CEP131, promoting STIL recruitment and Plk4 stabilization for
centriole duplication.

CEP131 in the Stress-Induced Remodeling of Centriolar
Satellites
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In response to cellular stress, such as UV radiation, the p38-MK2 signaling cascade is
activated.[9][10] MK2 directly phosphorylates CEP131 at serines 47 and 78, creating a binding
site for 14-3-3 proteins.[9] This interaction leads to the sequestration of CEP131 in the

cytoplasm, causing the dispersal of centriolar satellites.[9][10]
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Caption: Stress-activated p38-MK2 pathway phosphorylates CEP131, leading to its
sequestration and centriolar satellite dispersal.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the
function of CEP131.

Co-Immunoprecipitation of CEP131 and Interacting
Partners

This protocol is designed to verify the physical interaction between CEP131 and its binding
partners, such as Plk4 or STIL.[5]

Cell Lines: HEK293T or U20S cells are suitable for this protocol.
Materials:
o Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

e Primary antibodies: anti-CEP131, anti-Plk4, anti-STIL, or antibodies against epitope tags
(e.g., anti-HA, anti-Myc, anti-GFP).

o Protein A/G magnetic beads or agarose beads.
e Wash buffer (e.g., PBS with 0.1% Tween-20).
e Elution buffer (e.g., SDS-PAGE sample buffer).
e Western blot reagents.
Procedure:
e Cell Lysis:

o Culture cells to 80-90% confluency.

o Wash cells twice with ice-cold PBS.
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o Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (cell lysate) to a new pre-chilled tube.

e Immunoprecipitation:
o Determine the protein concentration of the cell lysate.
o Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
o Centrifuge and transfer the pre-cleared lysate to a new tube.

o Add the primary antibody (2-5 pg) to the pre-cleared lysate and incubate overnight at 4°C
with gentle rotation.

o Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4
hours at 4°C with gentle rotation.

e Washing and Elution:
o Pellet the beads by centrifugation and discard the supernatant.
o Wash the beads three to five times with ice-cold wash buffer.
o After the final wash, remove all residual wash buffer.

o Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and
boiling for 5-10 minutes.

e Analysis:
o Separate the eluted proteins by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.

o Perform western blotting with primary antibodies against the protein of interest and its
putative interacting partner.
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siRNA-Mediated Knockdown of CEP131

This protocol describes the transient knockdown of CEP131 expression using small interfering
RNA (siRNA) to study its functional consequences, such as defects in centriole duplication.[5]
[11]

Cell Lines: U20S or HelLa cells are commonly used.

Materials:

o CEP131-specific SIRNA duplexes (at least two different sequences are recommended).
e Non-targeting (scrambled) control siRNA.

o Transfection reagent (e.g., Lipofectamine RNAIMAX).

e Opti-MEM reduced-serum medium.

e Complete cell culture medium.

» Reagents for downstream analysis (e.g., quantitative PCR, western blotting,
immunofluorescence).

Procedure:
o Cell Seeding:

o One day before transfection, seed cells in antibiotic-free medium to achieve 30-50%
confluency at the time of transfection.

e Transfection:

[e]

For each well of a 6-well plate, dilute 20-50 pmol of siRNA in 100 pL of Opti-MEM.

o

In a separate tube, dilute the transfection reagent in 100 pL of Opti-MEM according to the
manufacturer's instructions.

o

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room
temperature for 5-20 minutes to allow complex formation.
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o Add the siRNA-lipid complex to the cells.

e Incubation and Analysis:
o Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
o Harvest the cells for analysis.
o To verify knockdown efficiency:

» Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed
by gPCR using primers specific for CEP131 and a housekeeping gene.

» Western Blotting: Prepare cell lysates and perform western blotting with an anti-CEP131
antibody.

o To assess phenotype (e.g., centriole duplication):

» Fix cells and perform immunofluorescence staining with antibodies against centriolar
markers (e.g., Centrin, y-tubulin).

» Analyze the number of centrioles per cell using fluorescence microscopy.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of
CEP131 in a specific cellular process.
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General Experimental Workflow for CEP131 Functional Analysis
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Caption: A workflow for studying CEP131 function, from genetic manipulation to downstream
molecular and cellular analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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